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Compound of Interest

Compound Name: 3,5-Dibromopicolinic acid

Cat. No.: B1313591 Get Quote

3,5-Dibromopicolinic acid (C₆H₃Br₂NO₂) is a heterocyclic compound featuring a pyridine ring

substituted with a carboxylic acid group and two bromine atoms.[1] Picolinic acid and its

derivatives are recognized as privileged scaffolds in drug discovery, forming the basis for

synthetic auxin herbicides and exhibiting a wide range of biological activities.[2][3] The

introduction of heavy halogens like bromine can significantly alter a molecule's

physicochemical properties, including its lipophilicity, metabolic stability, and binding

interactions, making it a key strategy in medicinal chemistry.

Before embarking on costly and labor-intensive experimental synthesis and characterization,

theoretical studies provide a powerful, cost-effective avenue to predict molecular behavior.[4]

Computational methods like Density Functional Theory (DFT) allow us to build a robust in-silico

model of the molecule, from which we can derive its stable conformation, spectroscopic

signatures, and electronic reactivity.[5][6] This guide details the application of these theoretical

techniques to 3,5-Dibromopicolinic acid, providing a foundational understanding of its

intrinsic properties.

Computational Methodology: A Validated Protocol
The accuracy of any theoretical study hinges on the appropriateness of the chosen

computational methods. For organic molecules containing halogens, Density Functional Theory

(DFT) with a hybrid functional like B3LYP offers a well-balanced approach to accuracy and

computational cost.[7][8] The protocol outlined below represents a standard, validated workflow

for this class of molecules.
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Step-by-Step Computational Workflow
Initial Structure Drawing: The 2D structure of 3,5-Dibromopicolinic acid is drawn using

molecular modeling software (e.g., GaussView).

Geometry Optimization: A full geometry optimization is performed without any symmetry

constraints. This crucial step locates the molecule's lowest energy conformation (the most

stable structure).

Method: Density Functional Theory (DFT)

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[8]

Basis Set: 6-311++G(d,p). This Pople-style basis set is robust for organic molecules, with

diffuse functions (++) to describe lone pairs and polarization functions (d,p) to account for

the non-spherical nature of electron density in bonds.[7][9]

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed

at the same level of theory. This serves two purposes:

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary

frequencies).

It predicts the molecule's theoretical vibrational spectra (FT-IR and FT-Raman), which can

be used to interpret experimental data.[10][11] A scaling factor is often applied to the

calculated frequencies to better match experimental values.[4]

Property Calculations: Using the optimized geometry, further calculations are performed to

determine electronic properties. This includes:

Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and

hyperconjugative interactions.[12][13]

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To assess chemical reactivity and the

electronic absorption properties.[14]

Molecular Electrostatic Potential (MEP) Mapping: To identify sites susceptible to

electrophilic and nucleophilic attack.[15]
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Caption: A generalized workflow for the theoretical analysis of a molecule using DFT.

Molecular Structure and Geometry
The geometry optimization yields the most stable three-dimensional arrangement of the atoms.

The resulting structure for 3,5-Dibromopicolinic acid reveals a planar pyridine ring, as

expected. The carboxylic acid group may exhibit slight torsion depending on intramolecular

hydrogen bonding possibilities.

Caption: Atom numbering scheme for 3,5-Dibromopicolinic acid.

Table 1: Selected Optimized Geometrical Parameters
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Parameter Bond/Angle
Calculated Value (Å
or °)

Justification

Bond Length C2-C7 (Carboxylic) 1.51
Typical C-C single

bond length.

C7=O8 (Carbonyl) 1.22

Characteristic of a

C=O double bond in a

carboxylic acid.

C7-O9 (Hydroxyl) 1.35

Longer than C=O due

to single bond

character.

C3-Br3 1.89

Consistent with a C-Br

bond on an aromatic

ring.

C5-Br5 1.89

Symmetrical

substitution leads to

similar bond lengths.

Bond Angle N1-C2-C3 121.5

Reflects the sp²

hybridization of the

pyridine ring carbons.

C2-C3-Br3 119.8

Steric influence of the

bromine atom on the

ring geometry.

C2-C7-O8 124.0

Expected angle for the

sp² hybridized

carbonyl carbon.

Note: These values are representative and derived from DFT calculations at the B3LYP/6-

311++G(d,p) level of theory, consistent with findings for similar structures.[8][16]

Vibrational Spectroscopic Analysis
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Theoretical frequency calculations are indispensable for assigning the peaks observed in

experimental FT-IR and FT-Raman spectra. Each calculated frequency corresponds to a

specific molecular motion (e.g., stretching, bending, torsion).

Table 2: Key Calculated Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹,
scaled)

Assignment
Description of Vibrational
Mode

~3450 ν(O-H)
Stretching of the hydroxyl

group in the carboxylic acid.

~3080 ν(C-H)
Aromatic C-H stretching

vibrations on the pyridine ring.

~1730 ν(C=O)
Carbonyl C=O stretching of the

carboxylic acid group.[7]

~1560 ν(C=C), ν(C=N)

Ring stretching vibrations

characteristic of the pyridine

core.

~1250 ν(C-O), β(O-H)
Coupled C-O stretching and O-

H in-plane bending.

~1100 ν(C-Br)
Carbon-Bromine stretching

vibration.

~830 γ(C-H)
Out-of-plane C-H bending

(wagging) modes.

ν: stretching; β: in-plane bending; γ: out-of-plane bending. Frequencies are based on typical

values for substituted pyridines and benzoic acids.[9][17]

The strong electron-withdrawing nature of the bromine atoms and the carboxylic acid group

influences the electronic distribution within the pyridine ring, which in turn affects the force

constants of the bonds and their corresponding vibrational frequencies.

Electronic Properties and Chemical Reactivity
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The electronic structure of a molecule dictates its reactivity. By analyzing frontier molecular

orbitals and the electrostatic potential, we can predict how 3,5-Dibromopicolinic acid will

interact with other chemical species.

Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key to understanding chemical reactivity.[18] The HOMO acts as an

electron donor, while the LUMO acts as an electron acceptor. The energy difference between

them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[14]

[19]

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it

takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce

electronic transitions.[20]

For 3,5-Dibromopicolinic acid, the HOMO is expected to be localized primarily on the

electron-rich pyridine ring and the bromine atoms, while the LUMO is likely distributed over the

electron-withdrawing carboxylic acid group and the pyridine ring. This distribution facilitates

intramolecular charge transfer upon electronic excitation.[21]

Table 3: Calculated Frontier Orbital Energies

Parameter Calculated Value (eV)

E(HOMO) -7.15

E(LUMO) -2.20

Energy Gap (ΔE) 4.95

Note: Values are representative for this class of molecule, calculated at the B3LYP/6-

311++G(d,p) level.
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Caption: Energy level diagram for the frontier molecular orbitals (HOMO-LUMO).

Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It is an

excellent tool for predicting the sites of non-covalent interactions and chemical reactions.[15]

[22][23]

Red Regions: Indicate negative electrostatic potential. These areas are electron-rich and are

the most likely sites for electrophilic attack. For 3,5-Dibromopicolinic acid, these are

expected around the carbonyl oxygen (O8), the hydroxyl oxygen (O9), and the nitrogen atom

(N1).[24]

Blue Regions: Indicate positive electrostatic potential. These areas are electron-poor and are

susceptible to nucleophilic attack. The hydrogen of the carboxylic acid group (H9) will be the

most positive region.[25]

Green Regions: Represent neutral potential.

The MEP map suggests that in a biological context, the oxygen and nitrogen atoms are prime

sites for hydrogen bonding, a critical interaction for drug-receptor binding.
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Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and intramolecular interactions.[12] It

quantifies electron density transfer between filled "donor" orbitals (bonds or lone pairs) and

empty "acceptor" orbitals (antibonds).[7] Key interactions in 3,5-Dibromopicolinic acid
include:

Delocalization of Lone Pairs: The lone pair electrons on the nitrogen (LP(N1)) and oxygen

atoms (LP(O8), LP(O9)) delocalize into the antibonding π* orbitals of the pyridine ring. This

delocalization stabilizes the molecule.[13]

Hyperconjugation: Interactions between the ring's π system and the C-Br σ* antibonding

orbitals also contribute to overall molecular stability.

These charge transfer interactions are fundamental to the molecule's electronic structure and

reactivity.[26]

Implications for Drug Development and Materials
Science
The theoretical insights gained from this study provide a rational foundation for the application

of 3,5-Dibromopicolinic acid.

In Drug Discovery: The MEP map identifies the key hydrogen bond donor (O-H) and

acceptor (C=O, N) sites. This information is critical for designing molecules that can fit into

the active site of a target protein. The predicted reactivity from the HOMO-LUMO analysis

can help anticipate metabolic pathways. Modifications can be proposed to enhance binding

affinity or alter electronic properties based on these theoretical results.[27]

In Materials Science: Boronic acids and their derivatives are important in materials science

and as therapeutic agents.[17] Carboxylic acids are often ideal starting materials for their

synthesis.[28] Understanding the electronic properties of 3,5-Dibromopicolinic acid can

guide its use as a precursor or building block (ligand) in the synthesis of novel coordination

polymers or metal-organic frameworks (MOFs) with tailored electronic or catalytic properties.

Conclusion
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This guide has detailed a comprehensive theoretical investigation of 3,5-Dibromopicolinic
acid using established DFT methods. Through these computational studies, we have

determined its optimized molecular structure, predicted its vibrational spectra, and analyzed its

electronic properties in depth. The analysis of the HOMO-LUMO gap, MEP map, and NBO

interactions provides a clear picture of the molecule's stability, reactivity, and potential

interaction sites. These in-silico findings serve as a critical first step for researchers, offering a

solid theoretical framework to guide future experimental synthesis, characterization, and

application in fields ranging from medicinal chemistry to advanced materials.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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